
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the family of N-substituted benzamides. CFM-2 has been shown to possess several unique properties that make it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been tested in vitro and in vivo, and the results have been promising. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
CFM-2 exerts its effects by binding to the benzamide receptor, which is a subtype of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein folding. CFM-2 binding to the sigma-1 receptor modulates its activity, leading to the inhibition of pro-inflammatory cytokine production, the reduction of pain and inflammation, and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CFM-2 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway. CFM-2 has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. CFM-2 has been shown to have low toxicity and is well-tolerated in animal models. CFM-2 has also been shown to have a long half-life, which makes it suitable for use in chronic pain and inflammation models. However, CFM-2 has some limitations for use in lab experiments. CFM-2 has poor solubility in water, which can limit its use in certain assays. CFM-2 also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For research on CFM-2 include the optimization of its pharmacokinetic properties, determination of optimal dose and administration route, and development of new drugs based on its structure.
Métodos De Síntesis
The synthesis of CFM-2 involves the reaction of 3-chloro-2-methylbenzoic acid with tetrahydro-2-furanylmethylamine and ethyl chloroformate. The reaction proceeds in the presence of a catalyst and produces CFM-2 as the final product. The synthesis method of CFM-2 has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-11(15)5-2-6-12(9)17-14(19)13(18)16-8-10-4-3-7-20-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMHVYYUHBOQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)

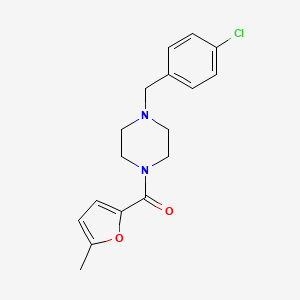
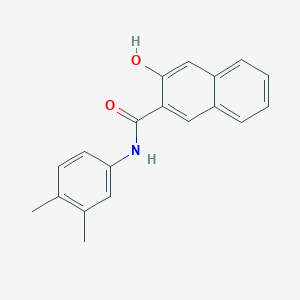
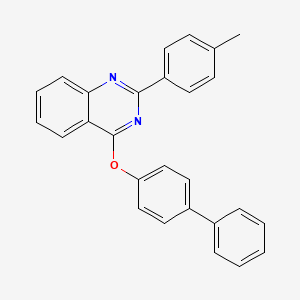
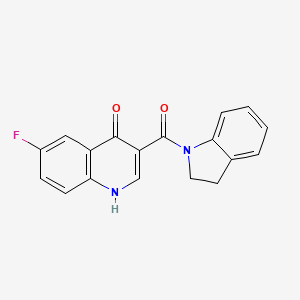
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)
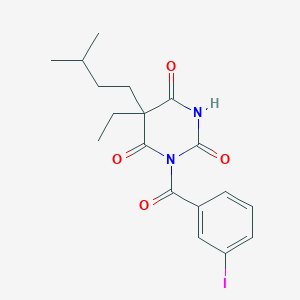
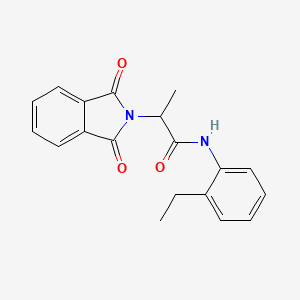
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)
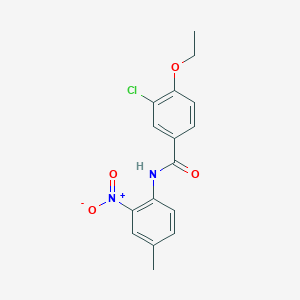
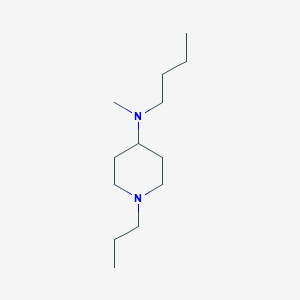
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)